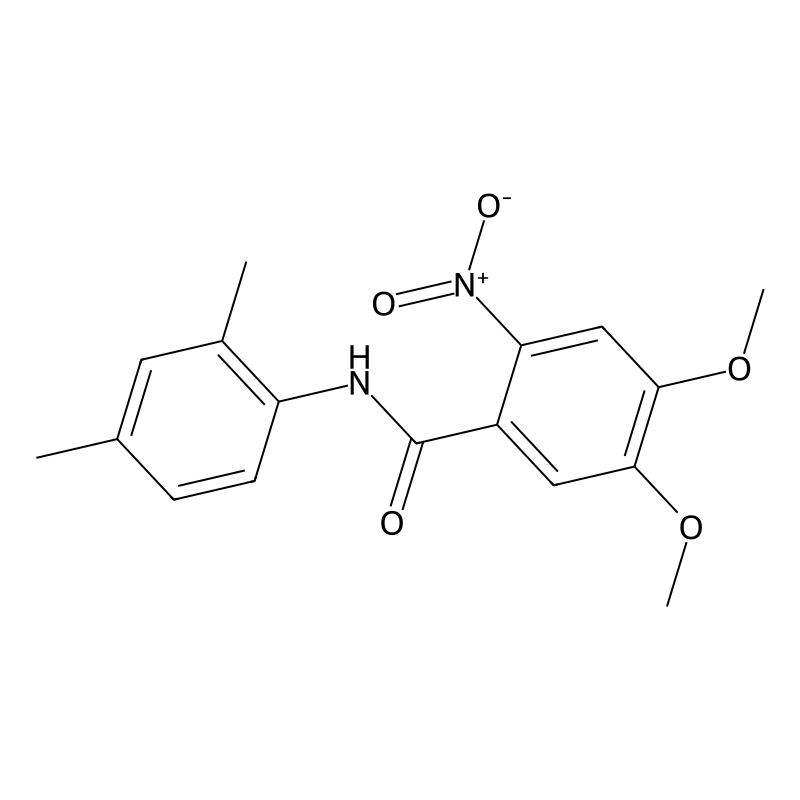

N-(2,4-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(2,4-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide is an organic compound characterized by the presence of a nitro group, two methoxy groups, and a dimethylphenyl substituent attached to a benzamide framework. Its molecular formula is , and it features a complex structure that contributes to its unique chemical and biological properties. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis.

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

- Substitution: The methoxy groups can undergo nucleophilic aromatic substitution reactions, allowing for the introduction of different functional groups.

- Oxidation: The compound can be oxidized at the methyl groups to yield corresponding carboxylic acids.

Common reagents used in these reactions include hydrogen gas with palladium on carbon for reduction and sodium methoxide for substitution.

Preliminary studies indicate that N-(2,4-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide exhibits significant biological activity. It has been identified as a potent inhibitor of urease, an enzyme involved in the hydrolysis of urea into ammonia and carbon dioxide. This inhibition may influence various biological processes, particularly those related to nitrogen metabolism . The compound's ability to interact with specific enzymes suggests potential applications in drug design targeting similar pathways.

The synthesis of N-(2,4-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves the following steps:

- Nitration: The precursor compound 4,5-dimethoxybenzamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.

- Acylation: The resulting nitrated product undergoes acylation with 2,4-dimethylphenyl isocyanate under anhydrous conditions to form the desired benzamide.

These methods can be scaled for industrial production, often utilizing continuous flow reactors to enhance yield and minimize waste.

N-(2,4-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide has potential applications in:

- Medicinal Chemistry: Due to its enzyme inhibition properties, it may serve as a lead compound for developing drugs targeting urease-related diseases.

- Research: It can be utilized in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.

Interaction studies have shown that N-(2,4-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide binds effectively with urease. This binding is thought to involve specific molecular interactions that inhibit the enzyme's activity. Understanding these interactions can help elucidate its mechanism of action and guide further drug development efforts.

Several compounds share structural similarities with N-(2,4-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide | Contains a chloro substituent instead of dimethyl | Different halogen substitution may affect reactivity |

| N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamide | Cyclopentyl group attached instead of dimethyl | Potentially different biological activity due to ring structure |

| 4,5-dimethoxy-N-(4-methylbenzyl)-2-nitrobenzamide | Benzyl group instead of dimethyl | Different steric effects influencing biological properties |

These compounds highlight the diversity within the nitrobenzamide class while showcasing how variations in substituents can lead to unique chemical behaviors and biological activities.